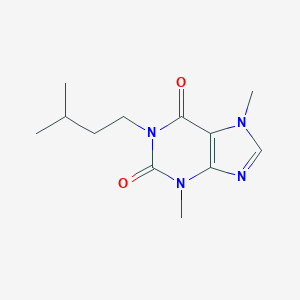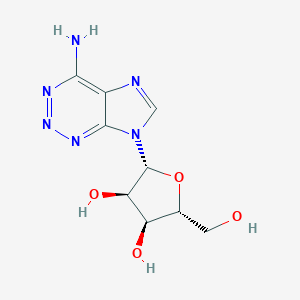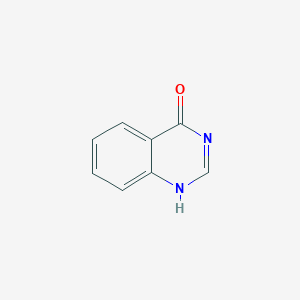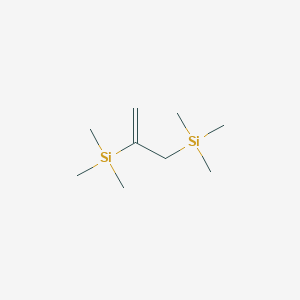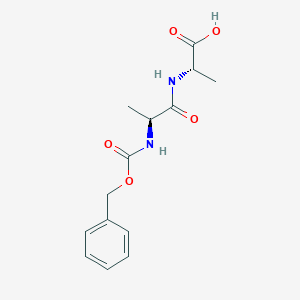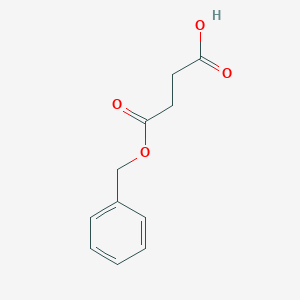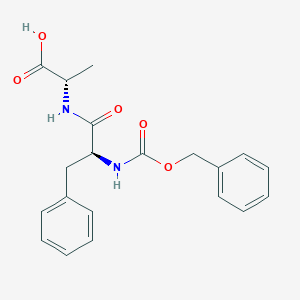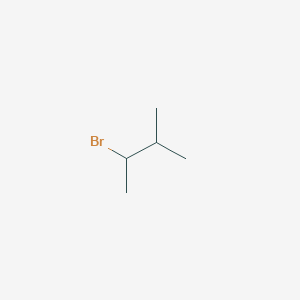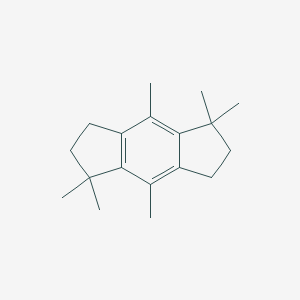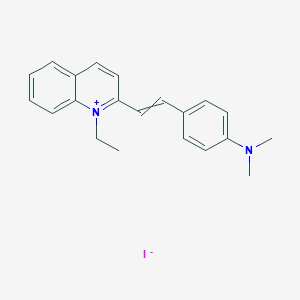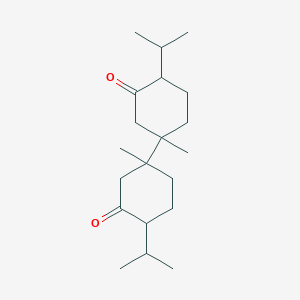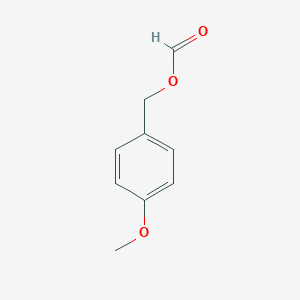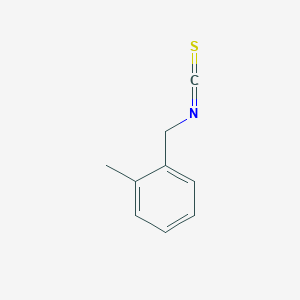
2-Methylbenzyl isothiocyanate
Übersicht
Beschreibung
2-Methylbenzyl isothiocyanate is a chemical compound that is part of the aryl isothiocyanate family. While the provided papers do not directly discuss 2-methylbenzyl isothiocyanate, they do provide insights into the synthesis, structure, and reactions of related isothiocyanate compounds, which can be extrapolated to understand the properties and chemistry of 2-methylbenzyl isothiocyanate.
Synthesis Analysis
The synthesis of related isothiocyanate compounds often involves the reaction of amines with isothiocyanates. For instance, the synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and formamides under metal-free conditions is described, using secondary and tertiary amine-derived formamides as amino sources . Another method involves the iodine-catalyzed and oxygen-promoted cascade reactions of isothiocyanatobenzenes with amines, which is a sustainable approach that eliminates the need for expensive transition-metal catalysts . These methods could potentially be adapted for the synthesis of 2-methylbenzyl isothiocyanate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isothiocyanate derivatives can be characterized using various spectroscopic techniques. For example, the structural and conformational properties of thiourea derivatives synthesized from methylbenzoyl isothiocyanates were determined by X-ray single crystal diffraction, FT-IR, Raman, NMR, and mass spectrometry . These techniques could be employed to analyze the molecular structure of 2-methylbenzyl isothiocyanate and provide detailed information about its conformation and intermolecular interactions.
Chemical Reactions Analysis
Isothiocyanates are known to participate in a variety of chemical reactions. The formation of carbonyl ylides and their reactions with isothiocyanates have been studied, showing that isothiocyanates can undergo multiple cycloadditions . Additionally, the synthesis of 2-benzimidazolylthioureas from natural isothiocyanates and 2-amino-1-methylbenzimidazole demonstrates the reactivity of isothiocyanates with amines to form thiourea derivatives . These reactions highlight the versatility of isothiocyanates in organic synthesis, which would also apply to 2-methylbenzyl isothiocyanate.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanate derivatives can be inferred from their molecular structure and the nature of their substituents. For example, the crystal structure of a pyrimidobenzothiazole derivative provides insights into the molecular geometry and the influence of the sulfur atom in the molecular π-bonding . Similarly, the thermal behavior and molecular geometry of a S-methyldithiocarbazate derivative were studied using thermogravimetric analysis and density functional theory . These studies can help predict the stability, reactivity, and other properties of 2-methylbenzyl isothiocyanate.
Wissenschaftliche Forschungsanwendungen
Chemopreventive Properties and Mechanisms
Isothiocyanates, including 2-Methylbenzyl isothiocyanate, have been extensively studied for their chemopreventive properties. These compounds are found in cruciferous vegetables and are known for their ability to inhibit carcinogenesis in laboratory animals. The inhibition mechanisms involve the selective inhibition of cytochrome P450 enzymes that are involved in the metabolic activation of carcinogens. Furthermore, isothiocyanates also induce Phase II enzymes and enhance apoptosis, contributing to their chemopreventive activity. Specific attention has been given to phenethyl isothiocyanate due to its effectiveness in inhibiting lung tumor induction, making it a candidate for lung cancer prevention (Hecht, 2000).
Antimicrobial Properties Against Human Pathogens
The antimicrobial activity of isothiocyanates against a wide range of human pathogens has been reviewed, highlighting the potential of these compounds to replace or support common antibiotics. Despite the efficacy of isothiocyanates against significant human pathogens, including bacteria with resistant phenotypes, there is a need for a standardized method to compare the antimicrobial activity of different isothiocyanates. This indicates potential applications in developing new antimicrobial agents (Romeo et al., 2018).
Modulation of Epigenome in Cancer Progression
Dietary isothiocyanates have shown promise in inhibiting cancer progression by modulating the epigenome. These compounds exert anti-proliferative, pro-apoptotic, anti-inflammatory, and anti-angiogenic effects against several cancers. They influence key cellular regulatory mechanisms by regulating the expression and activity of DNA methyltransferases, histone modifiers, and miRNA, thereby modulating key signaling pathways such as PI3K, MAPK, WNT, and NFkB. The review emphasizes the potential of isothiocyanates in cancer therapy and the need for further research to develop them as therapeutic entities (Sundaram et al., 2021).
Antioxidant Activity and Health Benefits
Isothiocyanates have been identified for their antioxidant activities, contributing to their various health benefits, including chemoprevention. Their role in preventing oxidative stress and related chronic diseases has been documented, showcasing the broad spectrum of potential health applications beyond their antimicrobial and chemopreventive effects. The review of analytical methods for determining antioxidant activity emphasizes the importance of these compounds in various scientific and medical fields (Munteanu & Apetrei, 2021).
Wirkmechanismus
Target of Action
Isothiocyanates, a class of compounds to which 2-methylbenzyl isothiocyanate belongs, are known to interact with various intracellular targets including cytochrome p450 (cyp) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
Isothiocyanates, in general, have been shown to regulate transcription factors, signaling pathways, cell cycle, and apoptosis . They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention .
Biochemical Pathways
Isothiocyanates, including 2-Methylbenzyl isothiocyanate, are derived from the enzymatic hydrolysis of glucosinolates (GSLs) . They govern many intracellular targets and affect various biochemical pathways. For instance, they can inhibit CYP enzymes, induce phase II enzymes via activation of Nrf2, and modulate cell cycle regulators .
Result of Action
Isothiocyanates, in general, have been shown to have indirect antioxidant and antitumor properties . They can modulate a large number of cancer-related targets or pathways, potentially leading to the prevention of cancer .
Action Environment
It is known that the stability and efficacy of isothiocyanates can be influenced by factors such as ph and the presence of certain cofactors .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(isothiocyanatomethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8-4-2-3-5-9(8)6-10-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOUOZZRRNTUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168279 | |
| Record name | 2-Methylbenzyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzyl isothiocyanate | |
CAS RN |
16735-69-6 | |
| Record name | 2-Methylbenzyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016735696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbenzyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16735-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





